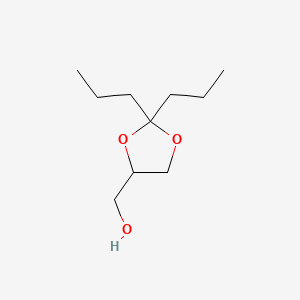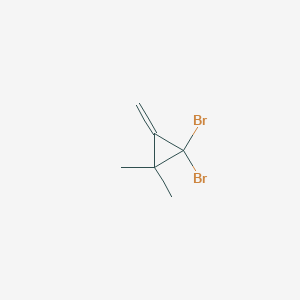
1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane is an organic compound with the molecular formula C6H8Br2. It is a cyclopropane derivative characterized by the presence of two bromine atoms and a methylidene group. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
Vorbereitungsmethoden
The synthesis of 1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane typically involves the bromination of 2,2-dimethyl-3-methylidenecyclopropane. One common method is the addition of bromine (Br2) to the double bond of the cyclopropane derivative under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield .
Analyse Chemischer Reaktionen
1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines, leading to the formation of various substituted cyclopropane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the methylidene group can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution and elimination reactions, and hydrogen bromide (HBr) for addition reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Chemical Research: It is used in studies of reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The reactivity of 1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane is primarily due to the presence of the bromine atoms and the strained cyclopropane ring. The bromine atoms are highly reactive and can be easily substituted or eliminated under appropriate conditions. The cyclopropane ring, due to its ring strain, is also prone to various reactions, making the compound a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane include other dibromoalkanes and cyclopropane derivatives such as:
1,3-Dibromo-2,2-dimethylpropane: Another dibromoalkane with similar reactivity but different structural properties.
1,1-Dibromo-3-methoxy-2,2-dimethylcyclopropane: A cyclopropane derivative with a methoxy group instead of a methylidene group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of bromine atoms and a methylidene group, which provides a distinct set of chemical properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
5239-69-0 |
|---|---|
Molekularformel |
C6H8Br2 |
Molekulargewicht |
239.94 g/mol |
IUPAC-Name |
1,1-dibromo-2,2-dimethyl-3-methylidenecyclopropane |
InChI |
InChI=1S/C6H8Br2/c1-4-5(2,3)6(4,7)8/h1H2,2-3H3 |
InChI-Schlüssel |
DFRBSKJLWDUQGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C)C1(Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


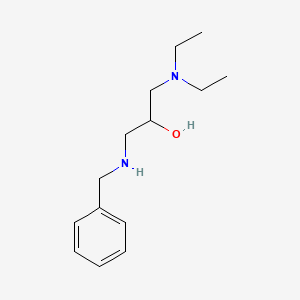

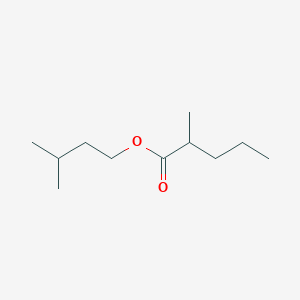
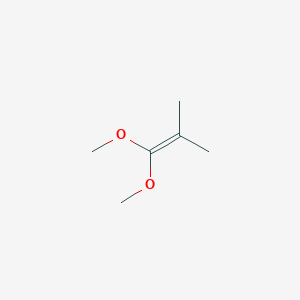
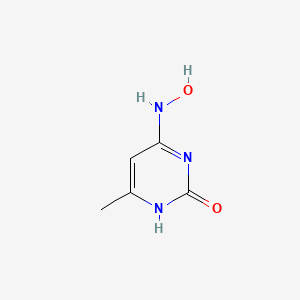
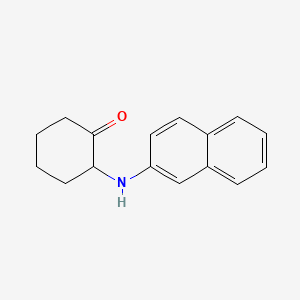

![1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy-](/img/structure/B14734370.png)
![[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate](/img/structure/B14734372.png)
![Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-](/img/structure/B14734378.png)
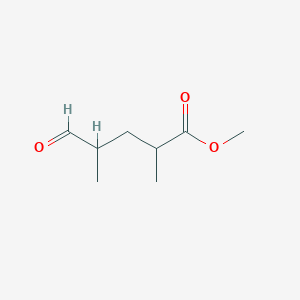
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile](/img/structure/B14734390.png)
